molecular formula C19H16N4O4 B11289949 4-(4-methoxyphenyl)-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

4-(4-methoxyphenyl)-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11289949
M. Wt: 364.4 g/mol
InChI Key: QVPAYRZMRGDEFZ-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-8-METHYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core structure with various functional groups attached

Preparation Methods

The synthesis of 4-(4-METHOXYPHENYL)-8-METHYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the tetrazole moiety: This can be done via cycloaddition reactions involving azides and nitriles.

    Final modifications: Additional functional groups can be introduced through various organic reactions such as alkylation or acylation.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(4-METHOXYPHENYL)-8-METHYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

    Cycloaddition: The tetrazole moiety can participate in cycloaddition reactions, forming new ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

4-(4-METHOXYPHENYL)-8-METHYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-8-METHYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(4-METHOXYPHENYL)-8-METHYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE include:

The uniqueness of 4-(4-METHOXYPHENYL)-8-METHYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE lies in its combination of functional groups, which confer specific reactivity and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C19H16N4O4/c1-11-16(26-10-17-20-22-23-21-17)8-7-14-15(9-18(24)27-19(11)14)12-3-5-13(25-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

QVPAYRZMRGDEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=NNN=N4

Origin of Product

United States

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